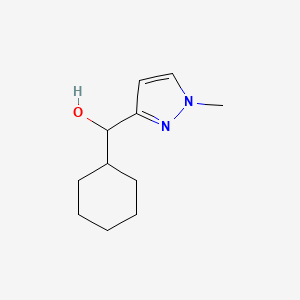

cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Hypothetical ¹H NMR shifts (based on analogous pyrazole derivatives):

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole H-4 (C-4) | 7.42 | Singlet | 1H |

| Pyrazole H-5 (C-5) | 6.28 | Singlet | 1H |

| Methanol -CH₂- (diastereotopic protons) | 4.75–4.62 | AB quartet | 2H |

| Cyclohexyl protons (axial/equatorial) | 1.20–2.10 | Multiplet | 10H |

| Methyl (-NCH₃) | 3.85 | Singlet | 3H |

| Hydroxyl (-OH) | 2.50 | Broad singlet | 1H |

¹³C NMR data (predicted):

Infrared (IR) Spectroscopy and Functional Group Identification

Key IR absorption bands (theoretical):

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (hydroxyl) | 3200–3600 | Broad |

| C=N (pyrazole ring) | 1600–1650 | Strong |

| C-O (methanol) | 1050–1150 | Medium |

| C-H (cyclohexyl sp³) | 2850–2950 | Strong |

The absence of carbonyl (C=O) peaks confirms the alcohol structure over ketone tautomers.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) fragments (hypothetical):

| m/z | Fragment Ion | Origin |

|---|---|---|

| 194.27 | [M]⁺ | Molecular ion |

| 177.25 | [M–OH]⁺ | Loss of hydroxyl group |

| 149.18 | [M–C₃H₇O]⁺ | Cleavage of cyclohexylmethanol |

| 95.08 | [C₆H₁₁]⁺ | Cyclohexyl ion |

| 81.07 | [C₅H₉N]⁺ | Pyrazole-derived fragment |

The base peak (m/z 95.08) corresponds to the stable cyclohexyl cation.

Properties

IUPAC Name |

cyclohexyl-(1-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTBYFMSDLULMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

This classical method involves reacting β-diketones with hydrazine derivatives to form the pyrazole core. For cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol:

- Precursor : Cyclohexylacetylacetone (or analogous 1,3-diketone) reacts with methylhydrazine.

- Conditions :

- Mechanism : The diketone undergoes cyclization with hydrazine, followed by dehydration and methylation.

- Yield : 70–85% after purification via flash chromatography (0–5% methanol/dichloromethane).

Acetylenic Ketone Cyclization

Acetylenic ketones react with hydrazines to form pyrazoles, offering alternative regiochemical outcomes:

- Precursor : Cyclohexylpropynyl ketone + methylhydrazine.

- Conditions :

- Mechanism : Nucleophilic attack by hydrazine, followed by cyclization and aromatization.

- Yield : 60–75%.

- Requires strict temperature control to avoid side products.

- Lower regioselectivity compared to diketone methods.

A modular approach involves synthesizing the pyrazole ring first, followed by cyclohexyl and hydroxymethyl group introduction:

- Pyrazole Synthesis : 1-Methyl-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack reaction.

- Grignard Addition : Reaction with cyclohexylmagnesium bromide to form this compound.

- Conditions: Dry THF, 0°C to room temperature.

- Yield: 50–65% after aqueous workup.

Comparative Analysis of Methods

Optimization Strategies

- Purification : Flash chromatography with methanol/dichloromethane gradients effectively isolates the product.

- Catalysts : Nano-ZnO or ionic liquids improve reaction rates and yields.

- Solvent Choice : Aprotic solvents (DMF, NMP) enhance regioselectivity in cyclocondensation.

Challenges and Solutions

- Isomer Formation : Additives like HCl in DMF suppress competing pathways, favoring the 3-pyrazole isomer.

- Low Volatility : Lyophilization or rotary evaporation under reduced pressure aids in isolating the product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.

Major Products Formed

Oxidation: Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanone.

Reduction: this compound.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol has shown potential in various therapeutic areas due to its unique structural features:

- Anti-inflammatory Properties: Research indicates that compounds with similar pyrazole structures exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antimicrobial Activity: Some studies suggest that this compound may possess antimicrobial properties, which can be beneficial in developing new antibiotics or antifungal agents .

- Cancer Therapeutics: Preliminary studies have shown that this compound can inhibit cell growth in cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action may involve the activation of apoptotic pathways.

Biological Evaluation

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

| Study Type | Findings |

|---|---|

| In Vitro | Significant inhibition of cell growth in colon cancer cell lines. Mechanism linked to increased caspase activity. |

| In Vivo | Animal model studies demonstrated reduced tumor size in xenograft models, suggesting therapeutic potential. |

Material Science Applications

This compound is also being explored for its utility in material science:

- Polymer Development: Due to its unique structure, this compound can serve as a building block for synthesizing advanced polymers and coatings that exhibit desirable mechanical and thermal properties .

Case Study 1: In Vitro Analysis

A study on colon cancer cell lines revealed that this compound significantly inhibits cell growth compared to control groups. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased caspase activity.

Case Study 2: In Vivo Efficacy

In an animal model study, the compound demonstrated efficacy in reducing tumor size in xenograft models. The treatment group exhibited a marked decrease in tumor volume compared to the placebo group, suggesting its potential for therapeutic application.

Mechanism of Action

The mechanism of action of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Pyrazole Methanol Derivatives

Key Observations:

Substituent Position: The position of the methyl group on the pyrazole ring (3-yl vs. 5-yl) significantly impacts physical properties. For example, (1-methyl-1H-pyrazol-5-yl)methanol (mp 55–59.5°C) has a lower melting point than 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid (mp 240–242°C), highlighting the role of substituent polarity and hydrogen-bonding capacity .

Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound increases lipophilicity compared to aromatic substituents (e.g., phenyl or chlorophenyl in ). This could enhance membrane permeability in biological applications or alter solubility in organic solvents.

Hydrogen Bonding : The hydroxymethyl group enables intermolecular hydrogen bonding, as seen in crystal structures of related compounds (). In contrast, carboxylic acid derivatives (e.g., 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid) exhibit stronger hydrogen-bonding networks due to their acidic protons, leading to higher melting points .

Biological Activity

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is a compound of increasing interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative data with similar compounds.

Chemical Structure and Properties

Molecular Formula : CHNO

SMILES : CN1C=CC(=N1)C(C2CCCCC2)O

InChI : InChI=1S/C11H18N2O/c1-12-9(8-10(13)14)7-6-11(2)3-4-5-11/h6-8,10,13H,3-5,12H2,1-2H3

The compound features a cyclohexyl group attached to a pyrazole ring and a hydroxymethyl group, which contributes to its unique biological properties.

This compound modulates various biological pathways by interacting with specific enzymes and receptors. The presence of the hydroxyl group allows for potential hydrogen bonding interactions, enhancing the compound's affinity for target proteins. It has been noted for its ability to inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are critical in pain and inflammation management .

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit COX enzymes, leading to reduced prostaglandin synthesis. This effect is similar to known anti-inflammatory drugs but may offer improved selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Pyrazole derivatives are widely recognized for their broad-spectrum antimicrobial activities, and this compound is no exception. Initial studies suggest efficacy against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. Its ability to modulate inflammatory responses in the central nervous system could make it useful in treating neurodegenerative diseases where inflammation plays a critical role .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory, Antimicrobial | Unique hydroxymethyl group enhances binding |

| Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanone | Similar | Moderate anti-inflammatory | Lacks hydroxymethyl group |

| 5-Cyclohexyl-pyrazole derivatives | Varies | Antimicrobial, Anti-inflammatory | Broader spectrum but less selective |

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

Study 1: Inhibition of COX Enzymes

A study evaluated the compound's effectiveness in inhibiting COX enzymes using recombinant enzyme assays. Results indicated that it significantly reduced COX activity compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Study 2: Antimicrobial Efficacy

In vitro tests against multiple bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as an alternative treatment option .

Study 3: Neuroprotective Properties

Research involving animal models indicated that the compound could reduce neuroinflammation markers following induced brain injury, highlighting its potential role in neuroprotection .

Q & A

Q. What are effective synthetic routes for cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol?

A common approach involves condensation reactions between pyrazole derivatives and cyclohexyl precursors. For example, refluxing a ketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1,3-dione) with hydrazine derivatives in ethanol/acetic acid mixtures can yield pyrazole intermediates, followed by functionalization with cyclohexyl groups. Purification via silica gel chromatography or recrystallization (e.g., using ethanol) is critical to isolate the product .

Q. How can reaction conditions be optimized for synthesizing this compound?

Key parameters include solvent selection (e.g., methanol or ethanol for solubility), temperature control (reflux conditions for 7+ hours), and catalyst use (e.g., K₂CO₃ for nucleophilic substitutions). Adjusting stoichiometry of reactants, such as phenyl hydrazine, and employing glacial acetic acid as a proton donor can enhance reaction efficiency .

Q. What spectroscopic techniques are used for characterization?

- ¹H NMR : To confirm hydrogen environments, such as the hydroxyl proton (δ ~13.34 ppm) and pyrazole/cyclohexyl protons .

- ESI-MS : For molecular weight verification (e.g., m/z 417.1 for related analogs) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, using instruments like the Stoe IPDS-II diffractometer and SHELXL for refinement .

Q. How are purification challenges addressed?

Recrystallization (e.g., absolute ethanol) removes impurities, while dry silica gel column chromatography isolates intermediates. For enantiomeric resolution, supercritical fluid chromatography (SFC) with Chiracel OZ-H columns and methanol co-solvents achieves high purity (e.g., 100% SFC purity) .

Advanced Research Questions

Q. How does the steric bulk of the cyclohexyl group influence reactivity?

The cyclohexyl group introduces steric hindrance, potentially slowing nucleophilic attacks or altering regioselectivity in substitution reactions. Comparative studies with less bulky analogs (e.g., methyl or phenyl derivatives) can quantify steric effects on reaction kinetics and thermodynamics .

Q. What computational methods model the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict molecular orbitals, charge distribution, and hydrogen-bonding interactions. Software like Gaussian or ORCA, combined with crystallographic data (e.g., dihedral angles from SHELX-refined structures), validates theoretical models .

Q. How is crystallographic data analyzed to confirm molecular structure?

Single-crystal X-ray diffraction data (e.g., collected on a Stoe IPDS-II) are refined using SHELXL. Key metrics include bond lengths (e.g., C–O ~1.42 Å), angles, and hydrogen-bonding networks (e.g., O–H···N interactions). Displacement parameters and riding models for H-atoms ensure structural accuracy .

Q. What strategies resolve enantiomers or ensure stereochemical purity?

Chiral SFC with polysaccharide-based columns (e.g., Chiracel OZ-H) and methanol co-solvents separates enantiomers. Dynamic resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) is an alternative for scalable purification .

Q. How is the compound evaluated for biological activity?

- In vitro assays : Test antimicrobial or anticancer activity using cell lines (e.g., carcinoma cells P19).

- Coordination chemistry : Study metal-binding behavior (e.g., with transition metals) to assess ligand efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.